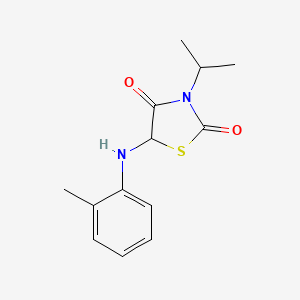
3-异丙基-5-(邻甲苯氨基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
科学研究应用
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The primary targets of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . These receptors play a crucial role in cell proliferation and survival, making them key targets in cancer therapy .
Mode of Action
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione interacts with its targets by inhibiting the tyrosine kinases of VEGFR-2 and EGFR . This inhibition disrupts the signaling pathways that promote cell growth and division, thereby exerting an anticancer effect .
Biochemical Pathways
The compound affects the VEGFR-2 and EGFR pathways, which are involved in cell proliferation, survival, and angiogenesis . By inhibiting these pathways, 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione can prevent tumor growth and metastasis .
Pharmacokinetics
These compounds are designed to improve selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The molecular and cellular effects of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It has shown significant anticancer activities against various human tumor cell lines, including HepG2, A549, MCF-7, and HCT-116 .
Action Environment
The action, efficacy, and stability of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione can be influenced by various environmental factors. It’s worth noting that the design and synthesis of thiazolidine-2,4-dione derivatives often consider factors such as atom economy, cleaner reaction profile, and catalyst recovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isopropylamine, o-toluidine, and thiazolidine-2,4-dione under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (p-TSA) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as employing deep eutectic solvents, can also enhance the sustainability of the production process .
化学反应分析
Types of Reactions
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
- 3-Phenyl-5-(p-tolylamino)thiazolidine-2,4-dione
- 5-(4-Chlorobenzylidene)-3-m-tolyl thiazolidine-2,4-dione
- 5-(3-Hydroxybenzylidene)-3-m-tolyl thiazolidine-2,4-dione
Uniqueness
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl and o-tolylamino groups enhance its solubility and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
5-(2-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-7-5-4-6-9(10)3/h4-8,11,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWXSPNBNZNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
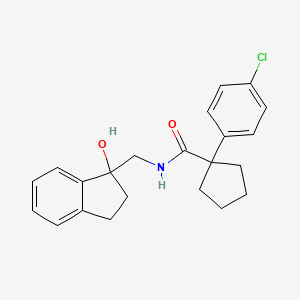
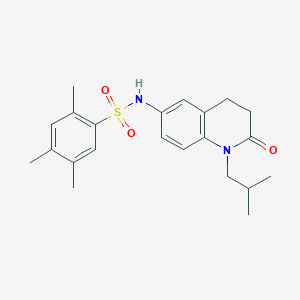
![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)
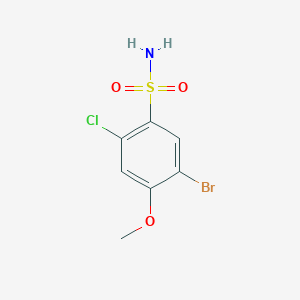
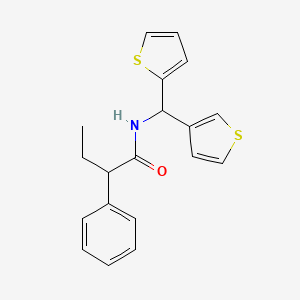
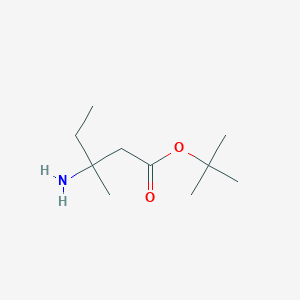
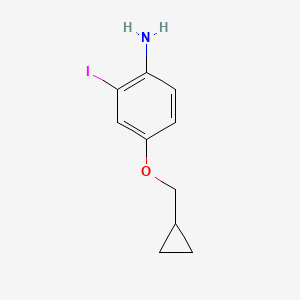
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2519892.png)
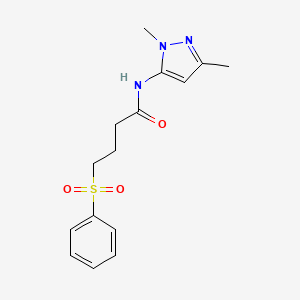
![N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519895.png)
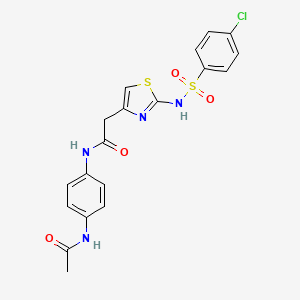
![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2519897.png)
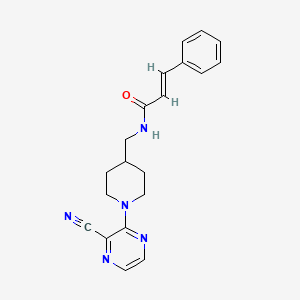
![N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2519899.png)
